

An In-Depth Technical Guide to 2,5-Dimethyl-1-benzothiophene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Dimethyl-1-benzothiophene

Cat. No.: B099995

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectral data of **2,5-Dimethyl-1-benzothiophene**. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development.

Core Molecular Properties

2,5-Dimethyl-1-benzothiophene is an aromatic organic compound containing a benzene ring fused to a thiophene ring, with methyl groups substituted at the 2 and 5 positions.^[1]

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₀ S	[1]
Molecular Weight	162.25 g/mol	[1]
CAS Number	16587-48-7	[1]
IUPAC Name	2,5-dimethyl-1-benzothiophene	[1]

Synthesis of Benzothiophene Derivatives

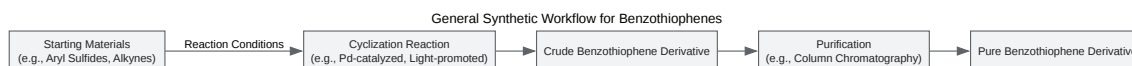
While a specific, detailed experimental protocol for the synthesis of **2,5-Dimethyl-1-benzothiophene** is not readily available in the cited literature, several general methods for the

synthesis of benzothiophene derivatives have been reported. These methods can likely be adapted for the synthesis of the 2,5-dimethyl substituted compound.

General Synthetic Approaches:

- **Visible-Light-Promoted Cyclization:** A practical synthesis of benzothiophenes can be achieved through the visible-light-promoted cyclization of disulfides and alkynes.[2] This method offers a potentially greener alternative to traditional synthetic routes.
- **Palladium-Catalyzed or Radical-Promoted Heterocyclodehydration:** Novel and convenient approaches to benzothiophene derivatives have been developed based on the heterocyclization reactions of 1-(2-mercaptophenyl)-2-yn-1-ols. These reactions can proceed via either palladium-catalyzed or radical-promoted pathways.[3]
- **Domino Reaction Protocol:** An efficient synthesis of functionalized benzothiophenes has been reported using a domino reaction protocol.[3]
- **Intramolecular Cyclization of Aryl Sulfides:** Benzothiophene can be prepared by the intramolecular cyclization of various aryl sulfides in the presence of different catalysts under various reaction conditions.[4]

A logical workflow for the synthesis of benzothiophene derivatives, which could be adapted for **2,5-Dimethyl-1-benzothiophene**, is depicted in the following diagram.



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Caption: A generalized workflow for the synthesis of benzothiophene derivatives.

Spectroscopic Data

Mass Spectrometry

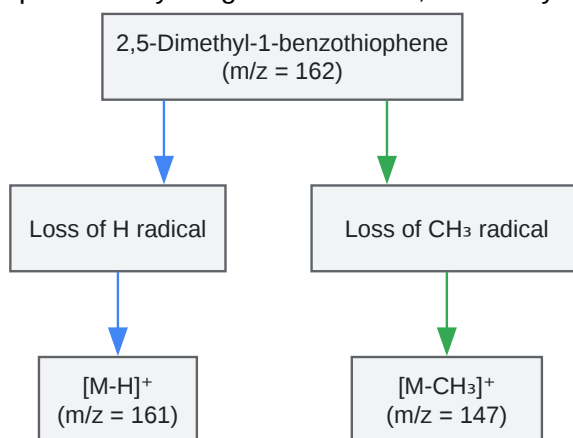
The mass spectrum of **2,5-Dimethyl-1-benzothiophene** shows a molecular ion peak at m/z 162, which corresponds to its molecular weight. The fragmentation pattern provides valuable information for its identification.

m/z	Putative Fragment
162	$[M]^+$ (Molecular Ion)
161	$[M-H]^+$
147	$[M-CH_3]^+$

The fragmentation of benzothiophene radical cations is influenced by the substitution pattern on the molecule.[5] The study of these fragmentation pathways is crucial for the structural elucidation of polycyclic aromatic sulfur-containing compounds.[5]

A simplified representation of the fragmentation process is shown below.

Simplified Mass Spectrometry Fragmentation of 2,5-Dimethyl-1-benzothiophene



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Caption: Key fragmentation pathways of **2,5-Dimethyl-1-benzothiophene** in mass spectrometry.

NMR Spectroscopy

While a dedicated, high-resolution spectrum for **2,5-Dimethyl-1-benzothiophene** was not found in the searched literature, general chemical shift regions for protons and carbons in benzothiophene derivatives can be inferred from related studies. The chemical shifts are influenced by the substitution pattern on the benzothiophene core.

Expected ^1H NMR Chemical Shift Ranges for Benzothiophene Derivatives:

Proton Type	Chemical Shift (ppm)
Aromatic Protons	7.0 - 8.5
Methyl Protons	2.4 - 2.8

Expected ^{13}C NMR Chemical Shift Ranges for Benzothiophene Derivatives:

Carbon Type	Chemical Shift (ppm)
Aromatic Carbons	120 - 145
Methyl Carbons	15 - 25

Biological Activity and Drug Development Potential

Benzothiophene derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their wide range of pharmacological activities.^{[6][7][8]} These activities include:

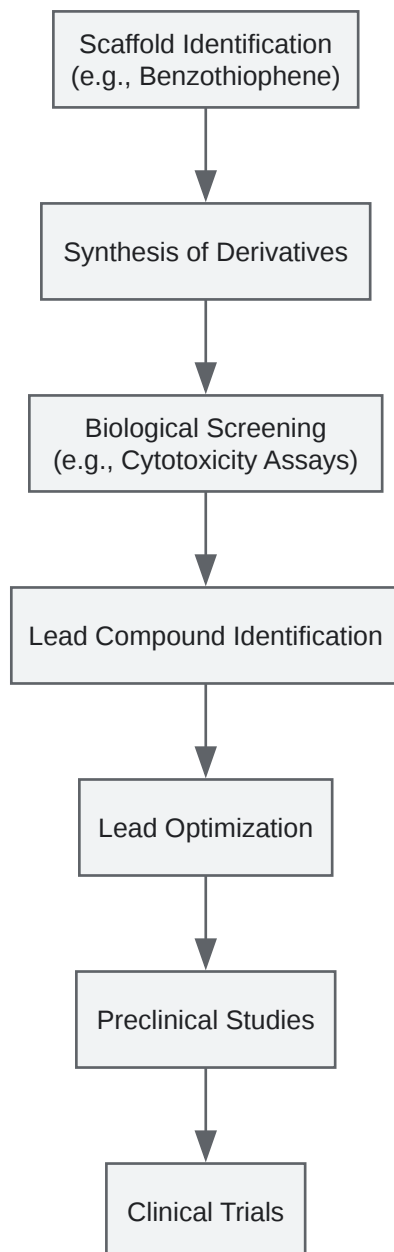
- Anticancer^[9]
- Antimicrobial^[8]
- Anti-inflammatory^[6]

- Antidiabetic[6]
- Antitubercular[6]

The biological activity of benzothiophene derivatives is often attributed to their ability to interact with various biological targets, including enzymes and receptors. For instance, certain 4,5,6,7-tetrahydro-benzothiophene derivatives have been identified as potent modulators of the Retinoic Acid Receptor-related Orphan Receptor γ (ROR γ), a potential drug target for inflammatory and autoimmune diseases.[10]

While specific signaling pathways involving **2,5-Dimethyl-1-benzothiophene** have not been detailed in the available literature, the broader class of benzothiophenes has been shown to interact with various cellular signaling pathways, making them attractive scaffolds for drug design and development. The general process of drug discovery involving such scaffolds is outlined below.

General Drug Discovery Workflow for Benzothiophene Derivatives

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Caption: A simplified workflow for the discovery and development of drugs based on the benzothiophene scaffold.

Conclusion

2,5-Dimethyl-1-benzothiophene is a member of the pharmacologically significant benzothiophene family of compounds. While detailed experimental and biological data for this specific molecule are limited in the public domain, this guide provides a foundational understanding of its properties based on available information for the broader class of benzothiophenes. Further research is warranted to fully elucidate the synthetic methodologies, spectroscopic characteristics, and therapeutic potential of **2,5-Dimethyl-1-benzothiophene**.

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References

- 1. 2,5-Dimethyl-1-benzothiophene | C₁₀H₁₀S | CID 595701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 5. Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives | Bentham Science [eurekaselect.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2,5-Dimethyl-1-benzothiophene]. BenchChem, [2025]. [Online PDF]. Available at:

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